1,3-Bis(2-methoxypyridin-3-yl)urea chemical properties
1,3-Bis(2-methoxypyridin-3-yl)urea chemical properties
This guide details the chemical properties, synthesis, and critical application context of 1,3-Bis(2-methoxypyridin-3-yl)urea (CAS: 1373223-65-4). It is structured for researchers and CMC (Chemistry, Manufacturing, and Controls) scientists managing urea-based pharmacophores.
Chemical Identity, Synthesis & Impurity Profiling[1]
Part 1: Executive Technical Summary[1]
1,3-Bis(2-methoxypyridin-3-yl)urea is a symmetrical diarylurea compound predominantly encountered in pharmaceutical development as a process-related impurity or a reference standard .[1] It arises mainly during the synthesis of unsymmetrical urea-based kinase inhibitors (e.g., PI3K, mTOR, or RIOK2 inhibitors) that utilize 2-methoxypyridin-3-amine as a key building block.[1]
Its high crystallinity and symmetry often result in low solubility, making it a critical impurity to monitor and control during Active Pharmaceutical Ingredient (API) crystallization.
Core Chemical Identity Table[1]
| Property | Specification |
| Chemical Name | 1,3-Bis(2-methoxypyridin-3-yl)urea |
| CAS Number | 1373223-65-4 |
| Molecular Formula | C₁₃H₁₄N₄O₃ |
| Molecular Weight | 274.28 g/mol |
| SMILES | COc1ncccc1NC(=O)Nc2cccnc2OC |
| Structural Class | Symmetrical Diarylurea |
| Primary Application | Impurity Reference Standard; Ligand Scaffold |
Part 2: Physicochemical Properties & Stability[1]
Understanding the physical behavior of this compound is essential for developing analytical methods (HPLC/UPLC) and isolation protocols.
Solubility Profile
Symmetrical ureas possess strong intermolecular hydrogen bonding networks (N-H[1]···O=C), leading to high lattice energy and reduced solubility compared to their unsymmetrical counterparts.
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High Solubility: DMSO, DMF, NMP (Polar aprotic solvents are required for stock solutions).
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Moderate Solubility: THF, 1,4-Dioxane (often with heating).
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Low/Insoluble: Water, Methanol, Ethanol, Diethyl Ether, Hexanes.
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Implication: This solubility difference is often exploited to precipitate this impurity away from the desired unsymmetrical drug product.
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Lipophilicity and pKa
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LogP (Predicted): ~1.6 – 2.0. The methoxy groups increase lipophilicity relative to a naked pyridine urea, but the urea core remains polar.
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pKa: The pyridine nitrogen is weakly basic (pKa ~3–4). Protonation is possible under acidic HPLC conditions (e.g., 0.1% Formic Acid), which aids in mass spectrometry detection ([M+H]⁺ = 275.28).
Chemical Stability
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Thermal: High thermal stability due to the urea backbone.
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Hydrolytic: Stable at neutral pH. Susceptible to hydrolysis under refluxing strong acids (6M HCl) or bases (6M NaOH), reverting to the parent amine and CO₂.
Part 3: Synthesis & Formation Mechanism[1]
In a drug development context, this compound is rarely the target; it is the "dimer" byproduct formed when the activation of 2-methoxypyridin-3-amine is uncontrolled.[1]
Mechanism of Formation (The "Dimer" Problem)
When synthesizing an unsymmetrical urea (Drug-NH-CO-NH-Pyridine), one typically activates the pyridine amine with a carbonyl source like Triphosgene or CDI (1,1'-Carbonyldiimidazole) to form an isocyanate or reactive intermediate.[1]
If the reaction stoichiometry is incorrect or if moisture hydrolyzes the intermediate, the activated species reacts with the remaining starting amine, forming the symmetrical urea.
Experimental Protocol: Targeted Synthesis (Reference Standard)
To generate this compound intentionally for use as a reference standard:
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Reagents: 2-Methoxypyridin-3-amine (2.0 eq), Triphosgene (0.35 eq), Triethylamine (2.5 eq).
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Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Procedure:
-
Dissolve 2-methoxypyridin-3-amine in DCM at 0°C.
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Add Triphosgene (dissolved in DCM) dropwise over 30 minutes. Critical: Slow addition prevents runaway exotherms.[1]
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Allow to warm to Room Temperature (RT) and stir for 4 hours.
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Workup: The symmetrical urea will likely precipitate out of the DCM solution due to poor solubility. Filter the solid, wash with cold DCM and water (to remove amine salts), and dry under vacuum.
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Visualization: Reaction Pathways
The following diagram illustrates the competitive pathways leading to the desired drug versus the symmetrical impurity.
Caption: Competitive reaction pathways showing how the symmetrical urea impurity forms during API synthesis when the starting amine attacks the activated isocyanate intermediate.
Part 4: Analytical Characterization
To validate the identity of 1,3-Bis(2-methoxypyridin-3-yl)urea, use the following spectral signatures.
Mass Spectrometry (LC-MS)[1][5]
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Ionization Mode: ESI Positive.
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Parent Ion: [M+H]⁺ = 275.3 m/z.
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Fragmentation Pattern:
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Loss of one pyridine moiety often yields a fragment at ~138 m/z (isocyanate fragment) or ~125 m/z (amine fragment).
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Proton NMR (¹H NMR) - DMSO-d₆
Due to symmetry, the signals integrate for double the number of protons compared to a single ring.[1]
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δ ~9.0-9.5 ppm (s, 2H): Urea NH protons (Broad singlet, exchangeable with D₂O).
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δ ~7.8-8.0 ppm (d, 2H): Pyridine C6-H.[1]
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δ ~7.5-7.7 ppm (d, 2H): Pyridine C4-H.[1]
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δ ~6.9-7.1 ppm (dd, 2H): Pyridine C5-H.[1]
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δ ~3.9-4.0 ppm (s, 6H): Methoxy (-OCH₃) groups.[1] Distinctive sharp singlet.
Infrared Spectroscopy (FT-IR)[1]
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3300–3400 cm⁻¹: N-H stretch (secondary amide).
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1650–1690 cm⁻¹: C=O stretch (Urea Carbonyl).
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1550–1600 cm⁻¹: C=C / C=N aromatic stretches (Pyridine ring).
Part 5: Biological Relevance & Safety[1]
Biological Context
While primarily an intermediate, the 2-methoxypyridine scaffold is bioactive.
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Kinase Inhibition: This moiety is frequent in inhibitors of PI3K (Phosphoinositide 3-kinase) and RIOK2 (Atypical kinase).
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Structure-Activity Relationship (SAR): The methoxy group at the 2-position often functions as a hydrogen bond acceptor to the hinge region of kinase enzymes, while the urea acts as a linker interacting with the "gatekeeper" residue or the DFG motif.
Safety (SDS Highlights)
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Hazard Classification: Irritant (Skin/Eye).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
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Toxicity: Specific LD50 data for the dimer is often unavailable; treat as potentially bioactive/toxic based on the parent amine profile.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1373223-65-4.[1] Retrieved from [Link][1]
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Xu, Y., et al. (2022).[4] "Discovery of CQ211 as a Highly Potent and Selective RIOK2 Inhibitor."[4] Journal of Medicinal Chemistry, 65(11), 7833-7842.[4] (Demonstrates the utility of the 2-methoxypyridin-3-amine scaffold in kinase inhibitors). Retrieved from [Link][1]
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Kartika, R., et al. (2013).[2][5] "Triphosgene-Amine Base Promoted Chlorination." The Journal of Organic Chemistry, 78(8), 3989-3996. (Provides mechanistic context for triphosgene-mediated reactions). Retrieved from [Link]
Sources
- 1. 61771-67-3|6-Methoxy-N-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols [organic-chemistry.org]
- 3. Rapid and Effective Reaction of 2-Methylpyridin- N-oxides with Triphosgene via a [3,3]-Sigmatropic Rearrangement: Mechanism and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
